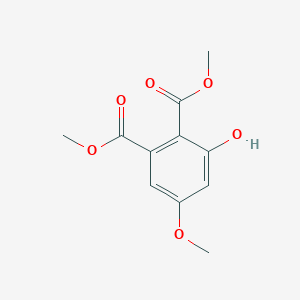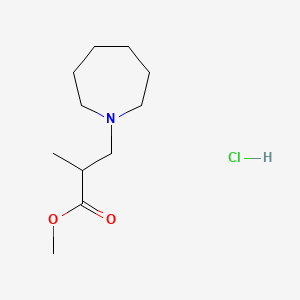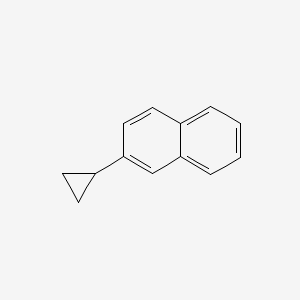
Phenylalanylmethylchloride
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenylalanylmethylchloride can be synthesized through several methods. One common approach involves the reaction of phenylalanine with chloromethyl ketone under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The process involves the chlorination of the phenylalanine derivative to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound while minimizing the risk of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Phenylalanylmethylchloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylalanine derivatives with ketone or carboxylic acid functional groups.
Reduction: Production of phenylalanine derivatives with amine or alcohol functional groups.
Substitution: Generation of phenylalanine derivatives with various substituted functional groups.
Applications De Recherche Scientifique
Phenylalanylmethylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It finds applications in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of phenylalanylmethylchloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of chymotrypsinogen B by binding to its active site, thereby preventing substrate access and subsequent enzymatic activity. This inhibition can modulate various biochemical pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the chloromethyl group.
Phenylalanine methyl ester: A derivative of phenylalanine with a methyl ester functional group instead of the chloromethyl group.
Phenylalanine ethyl ester: Another derivative with an ethyl ester functional group.
Uniqueness: Phenylalanylmethylchloride is unique due to its chloromethyl functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors, making it a valuable tool in biochemical and pharmacological research .
Propriétés
IUPAC Name |
3-amino-1-chloro-4-phenylbutan-2-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.BrH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFGYPVFEHBOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25487-25-6 | |
| Record name | NSC290072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione](/img/structure/B3050297.png)
![[(4-Methoxyphenyl)amino]acetonitrile](/img/structure/B3050298.png)
![Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone, 2,9-dichloro-](/img/structure/B3050299.png)


![N-[2-(4-aminophenyl)ethyl]methanesulfonamide](/img/structure/B3050303.png)






